Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione
CAS No.: 2958-72-7
Cat. No.: VC1966404
Molecular Formula: C11H10O2
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione - 2958-72-7](/images/structure/VC1966404.png)
Specification
CAS No. | 2958-72-7 |
---|---|
Molecular Formula | C11H10O2 |
Molecular Weight | 174.2 g/mol |
IUPAC Name | pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione |
Standard InChI | InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2 |
Standard InChI Key | WTUFOKOJVXNYTJ-UHFFFAOYSA-N |
SMILES | C1C2C3C4C1C5C2C(=O)C3C4C5=O |
Canonical SMILES | C1C2C3C4C1C5C2C(=O)C3C4C5=O |
Introduction
Structural Characteristics
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione possesses a complex pentacyclic structure that consists of multiple interconnected rings arranged in a three-dimensional cage-like configuration. The molecular framework includes two five-membered rings (indicated in black in some representations), bridged with a four-membered ring (often highlighted in red), and an additional five-membered ring (frequently depicted in blue) . This intricate arrangement creates a rigid, highly constrained molecule with well-defined spatial orientation.
The nomenclature "pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]" describes the specific connectivity within this complex cage structure, with the numbers in parentheses indicating the bridgehead positions. The "8,11-dione" portion of the name identifies the presence of two ketone groups at positions 8 and 11 of the pentacyclic framework . These carbonyl functionalities provide important reactive sites that can be utilized for further chemical modifications.
Physical and Chemical Properties
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione exhibits distinct physical and chemical properties that contribute to its utility in various applications. The compound is characterized by the following properties:
The molecule's rigid cage structure contributes to its high melting point, while the presence of two carbonyl groups provides sites for potential hydrogen bonding interactions as acceptors. The relatively low LogP value (0.44) suggests moderate lipophilicity, which is important for considering its potential biological applications and pharmacokinetic properties .
Synthesis Methodologies
The synthesis of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione involves a fascinating sequence of reactions that showcases the power of photochemical transformations in creating complex molecular architectures. The compound is primarily prepared through a two-step process:
Diels-Alder Reaction
The synthetic pathway begins with a Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, resulting in the formation of tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione intermediate . This initial cycloaddition reaction establishes the foundation for the subsequent photochemical transformation.
Photochemical [2+2] Cycloaddition
The key step in the synthesis involves a photochemical [2+2] cycloaddition (photocyclization) of the Diels-Alder adduct. This reaction, pioneered by Cookson, transforms the tricyclic intermediate into the target pentacyclic structure through the formation of an additional four-membered ring . The process represents a classic example of how photochemistry can be employed to access complex molecular frameworks that would be challenging to synthesize through conventional thermal methods.
Recent advancements have focused on developing more efficient and environmentally friendly approaches to synthesize this compound and its derivatives. Researchers at Durham University have reported using a "cheap, practical, low energy, 'green', single-pass continuous flow photochemical reactor" for the preparation of various alkyl and alkoxy derivatives of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione . This represents a significant improvement in the sustainable production of these compounds.
Thermochemical Properties
Thermochemical data for Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione provides valuable insights into its energetic properties and stability. The National Institute of Standards and Technology (NIST) has compiled essential thermochemical parameters for this compound:
Quantity | Value | Units | Method | Reference |
---|---|---|---|---|
ΔₑH° solid | -47.39 | kcal/mol | Ccb | Cookson, Crundwell, et al., 1964 |
ΔₑH° solid | -1328.77 | kcal/mol | Ccb | Cookson, Crundwell, et al., 1964 |
The negative enthalpy of formation (ΔₑH° solid = -47.39 kcal/mol) indicates that the formation of this compound from its constituent elements in their standard states is exothermic, suggesting thermodynamic stability . The combustion enthalpy (ΔₑH° solid = -1328.77 kcal/mol) represents the energy released when the compound undergoes complete combustion . These thermochemical parameters are essential for understanding the compound's behavior in various chemical processes and reactions.
Spectroscopic Characterization
Spectroscopic methods play a crucial role in the characterization and structure determination of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione and its derivatives. The complex cage structure of this compound leads to distinctive spectroscopic features that aid in its identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been extensively employed to elucidate the structural features of this compound. Researchers at Durham University have conducted detailed NMR studies of various derivatives of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione, fully assigning their ¹H and ¹³C NMR spectra . These investigations have revealed previously unreported general characteristics of this class of compounds, which have proven valuable for the assignment and prediction of NMR spectra for new derivatives.
Mass Spectrometry
Stereochemistry and Conformational Analysis
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione possesses a complex three-dimensional structure with multiple stereogenic centers. The cage-like architecture imposes significant conformational constraints, resulting in a well-defined spatial arrangement of atoms.
In its stereochemically defined form, the compound can be designated as (1S,2R,3R,5S,6R,7S,9R,10S)-pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione, as indicated in some databases . This stereochemical complexity contributes to the compound's unique properties and potential biological activities, as the precise three-dimensional arrangement of atoms can significantly influence molecular recognition and binding interactions.
The rigid cage structure limits the conformational flexibility of the molecule, which may be advantageous in drug design applications where conformational rigidity can enhance binding specificity to biological targets. This structural feature distinguishes Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione from many other organic compounds and contributes to its special place in organic chemistry.
Applications in Chemical and Pharmaceutical Research
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione and its derivatives have garnered significant interest in various research fields, particularly in medicinal chemistry and materials science. The unique structural features of these compounds make them valuable scaffolds for the development of bioactive molecules with diverse therapeutic applications.
Medicinal Chemistry Applications
Derivatives of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione have been incorporated into molecules capable of demonstrating several important biological activities:
The rigid cage structure of these compounds provides a well-defined three-dimensional scaffold that can be strategically functionalized to interact with specific biological targets. This structural feature, combined with the presence of reactive carbonyl groups for further modification, makes these compounds versatile building blocks for drug discovery efforts.
Research on Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione derivatives continues to the present day, with ongoing investigations focused on exploring their potential in addressing various medical challenges . The distinctive structural characteristics of these compounds offer unique opportunities for developing novel therapeutic agents with improved efficacy and selectivity.
Supplier | Purity | Available Quantities | Price Range (USD) |
---|---|---|---|
BLD Pharmatech Co., Limited | 95% | 250 mg, 1 g, 5 g | $22-201 |
BLD PHARMATECH LTD CN | 95% | 250 mg, 1 g, 5 g | $22-201 |
Enamine US | 95% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g | $19-180 |
SIA Enamine | 95% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g | $19-100 |
The compound is cataloged under various catalog numbers including 1386AQ, A220062, A490026777, AA002YQO, AB38236, AG002YTG, AJ38236, AR002ZIG, B510700, BBV-34553257, BD146970, CSC000743213, EN300-51293, P45802, SAB-095432, Y3110505, and ZXC286028 . This wide availability ensures that researchers can access this important building block for their studies in organic synthesis, medicinal chemistry, and related fields.
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